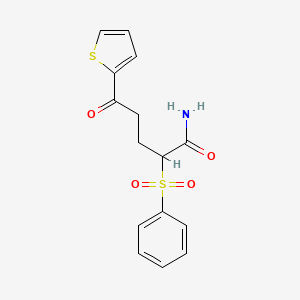
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide
Übersicht
Beschreibung
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide, also known as PTAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAD is a versatile molecule that can be used as a reagent in organic synthesis, as well as a tool for biological research.
Wirkmechanismus
The mechanism of action of 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide involves the transfer of an oxygen atom to the substrate, resulting in the formation of a sulfonyl oxide intermediate. This intermediate can then undergo various reactions, depending on the nature of the substrate. In organic synthesis, this compound is used as an oxidant to convert alcohols to aldehydes or ketones. In biological applications, this compound reacts selectively with cysteine residues in proteins, forming a sulfonyl group that can be detected using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well understood. Studies have shown that this compound can induce oxidative stress in cells, which can lead to cellular damage and apoptosis. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has several advantages as a reagent in organic synthesis, including its high reactivity, selectivity, and ease of use. It can be used in a variety of reactions, and its high yield makes it a cost-effective option. However, this compound can be hazardous to handle, and its use requires proper safety precautions. In biological applications, this compound has the advantage of selectively labeling cysteine residues in proteins, allowing for the detection of oxidative stress. However, this technique is limited to proteins that contain cysteine residues, and the labeling process can be time-consuming.
Zukünftige Richtungen
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has the potential for a wide range of applications in various fields, including organic synthesis, proteomics, and drug discovery. Future research could focus on developing new methods for the synthesis of this compound and its derivatives, as well as exploring its potential as a tool for studying oxidative stress in disease. Additionally, this compound could be used as a starting point for the development of new drugs targeting enzymes involved in oxidative stress pathways. Overall, this compound is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential.
Wissenschaftliche Forschungsanwendungen
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has been extensively used as a reagent in organic synthesis due to its ability to act as a powerful oxidant. It has been used in the synthesis of a variety of compounds, including lactones, lactams, and heterocycles. This compound has also been used as a tool for biological research, particularly in the field of proteomics. It has been used to selectively label cysteine residues in proteins, which can then be detected using mass spectrometry. This technique has been used to identify and quantify cysteine oxidation in various proteins, providing insights into the role of oxidative stress in disease.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-5-oxo-5-thiophen-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c16-15(18)14(9-8-12(17)13-7-4-10-21-13)22(19,20)11-5-2-1-3-6-11/h1-7,10,14H,8-9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZIOWPSTARPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B3133875.png)
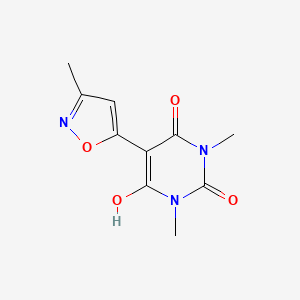
![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)
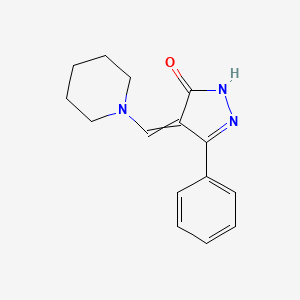
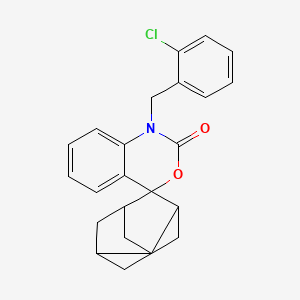

![3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3133904.png)
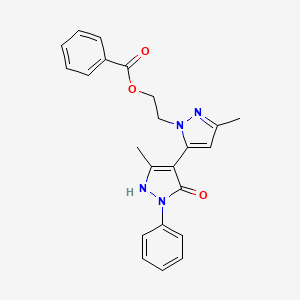
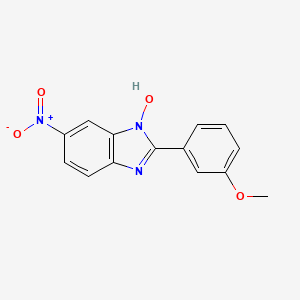
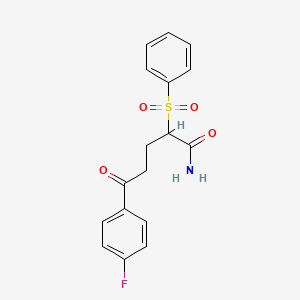
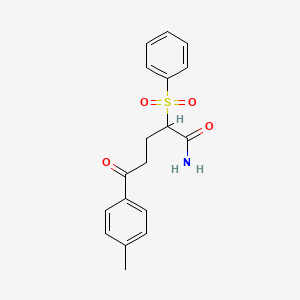
![2-[4-(4-Fluorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133945.png)
![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)